Superior Receptor Binding Affinity: 3-Fold Higher Potency than Native Neurotensin
JMV 449 demonstrates significantly enhanced binding affinity for neurotensin receptors compared to the native ligand neurotensin [1]. In direct competitive radioligand binding assays using [¹²⁵I]-neurotensin on neonatal mouse brain membranes, JMV 449 was approximately 3 times more potent than neurotensin itself, confirming its superior receptor engagement at lower concentrations [1].
| Evidence Dimension | Inhibition of [¹²⁵I]-Neurotensin Binding |
|---|---|
| Target Compound Data | IC₅₀ = 0.15 nM |
| Comparator Or Baseline | Neurotensin: IC₅₀ ~0.45 nM (inferred from 3-fold difference) |
| Quantified Difference | Approximately 3-fold greater potency |
| Conditions | Neonatal mouse brain homogenates |
Why This Matters
The 3-fold increase in potency allows for lower effective concentrations in vitro, reducing off-target effects and conserving expensive compound.
- [1] Dubuc I, Costentin J, Doulut S, Rodriguez M, Martinez J, Kitabgi P. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse. Eur J Pharmacol. 1992 Aug 25;219(2):327-9. doi: 10.1016/0014-2999(92)90314-t. PMID: 1425958. View Source
